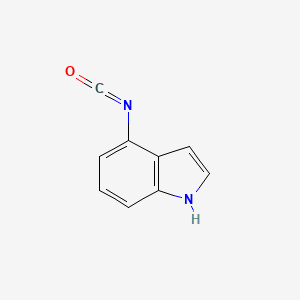

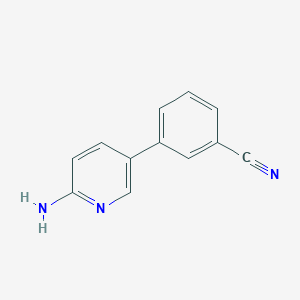

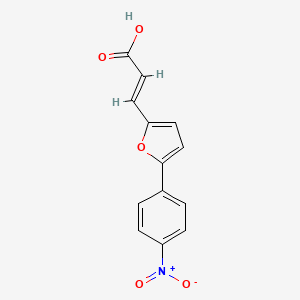

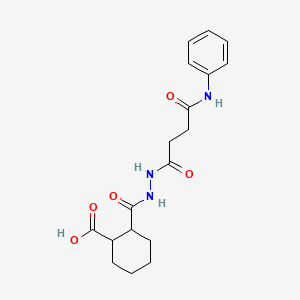

(5-Phenylthiophen-2-yl)methanamine

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du composé 23 implique l'utilisation de diverses réactions organiquesLes conditions de réaction spécifiques et les réactifs utilisés dans la synthèse sont détaillés dans l'article de recherche original . Les méthodes de production industrielle du composé 23 impliqueraient probablement la mise à l'échelle de ces procédures de laboratoire tout en garantissant la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Le composé 23 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le composé 23 a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes du cytochrome P450.

Biologie : Investigated for its effects on nicotine metabolism and potential use in smoking cessation therapies.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans la réduction de la dépendance à la nicotine et des problèmes de santé associés.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le métabolisme de la nicotine.

Mécanisme d'action

Le mécanisme d'action du composé 23 implique son inhibition de l'enzyme cytochrome P450 2A6. Cette enzyme est responsable du métabolisme de la nicotine dans le foie. Le composé 23 se lie au site actif de l'enzyme, l'empêchant de métaboliser la nicotine. Cette inhibition entraîne une augmentation des niveaux de nicotine dans le corps, ce qui peut contribuer à réduire l'envie de fumer . Les cibles moléculaires et les voies impliquées comprennent le fer hème dans le site actif du CYP2A6 et les interactions de liaison hydrogène avec des acides aminés spécifiques de l'enzyme .

Applications De Recherche Scientifique

Compound 23 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of cytochrome P450 enzymes.

Biology: Investigated for its effects on nicotine metabolism and potential use in smoking cessation therapies.

Medicine: Explored for its potential therapeutic applications in reducing nicotine addiction and related health issues.

Industry: Potential applications in the development of new drugs targeting nicotine metabolism.

Mécanisme D'action

The mechanism of action of compound 23 involves its inhibition of the cytochrome P450 2A6 enzyme. This enzyme is responsible for the metabolism of nicotine in the liver. Compound 23 binds to the active site of the enzyme, preventing it from metabolizing nicotine. This inhibition leads to increased nicotine levels in the body, which can help reduce the urge to smoke . The molecular targets and pathways involved include the heme iron in the active site of CYP2A6 and the hydrogen bonding interactions with specific amino acids in the enzyme .

Comparaison Avec Des Composés Similaires

Le composé 23 est unique en raison de sa forte sélectivité pour le CYP2A6 par rapport aux autres enzymes du cytochrome P450. Les composés similaires comprennent d'autres analogues de la nicotine et des inhibiteurs du CYP2A6, tels que :

Composé 38a : Un autre inhibiteur sélectif du CYP2A6 avec une structure chimique différente.

Composé 39a : Un puissant inhibiteur du CYP2A6 avec un mécanisme d'action distinct. Ces composés partagent des effets inhibiteurs similaires sur le CYP2A6 mais diffèrent par leurs structures chimiques et leurs profils de sélectivité.

Propriétés

IUPAC Name |

(5-phenylthiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFYKLLXGKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

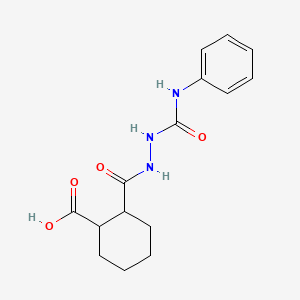

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)

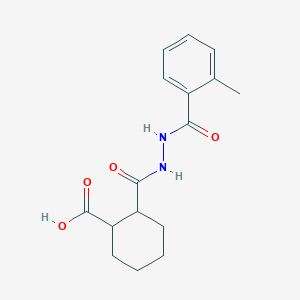

![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)